molecular formula C8H8N2O B3191858 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- CAS No. 58553-56-3

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Cat. No.: B3191858
CAS No.: 58553-56-3
M. Wt: 148.16 g/mol
InChI Key: YIMGABIUPXCLKI-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

    Cyclization of 2-aminopyridine derivatives: This involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.

    Condensation reactions: Using reagents like acetic anhydride or phosphorus oxychloride to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine diones, while reduction may yield dihydro derivatives.

Scientific Research Applications

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthyridine: The parent compound, lacking the 3,4-dihydro- and 1(2H)-one modifications.

    Quinoline: A structurally related compound with a single nitrogen atom in the ring.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3,4-dihydro-2H-2,6-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h2-3,5H,1,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGABIUPXCLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Methoxybenzyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (I-67g: 300 mg, 1.119 mmol) was reacted with p-toluene sulfonic acid (851 mg, 4.476 mmol) and toluene (10 mL) at 110° C. for 4 hours. The reaction mass was concentrated under reduced pressure, neutralized with 1N HCl solution to pH 7 and extracted using DCM. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 45 mg of the product (27.10% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
27.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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